methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-pyrrolo[3,2-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the carboxylate group.
3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine: Contains an iodine atom, which can alter its reactivity and biological activity.
Uniqueness
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and carboxylate groups enhances its solubility and reactivity, making it a valuable compound in various research applications .
Biological Activity
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Structural Overview
This compound features a pyrrolo-pyridine skeleton with a methoxy group at the 5-position and a carboxylate group at the 2-position. Its molecular formula is C10H10N2O3 with a molecular weight of approximately 206.20 g/mol. The unique structural components contribute to its interaction with biological targets, particularly in cancer therapy.
Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various signaling pathways related to cell proliferation and differentiation, and their aberrant activation is implicated in several cancers. The compound binds to the ATP-binding sites of FGFRs, inhibiting downstream signaling pathways essential for tumor growth and survival .
Interaction Studies
Interaction studies have demonstrated that this compound forms significant interactions with target proteins through hydrogen bonding and hydrophobic interactions. These interactions are vital for understanding its mechanism as a kinase inhibitor and optimizing its pharmacological properties .
Biological Activities
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity : Its ability to inhibit FGFRs suggests potential applications in cancer treatment, particularly for tumors characterized by FGFR dysregulation.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Some derivatives of pyrrolopyridine compounds have demonstrated neuroprotective effects, suggesting that this compound may also exhibit similar properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The positioning of functional groups significantly influences its efficacy and selectivity towards biological targets. The following table summarizes key analogs and their unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Lacks methoxy group; different biological profile | Different binding affinity due to structural changes |
Methyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Methoxy group at the 6-position | Alters binding affinity and pharmacological properties |
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | Different ring structure | Potential for diverse therapeutic applications |
The unique positioning of functional groups in this compound enhances its interactions with target enzymes compared to other analogs .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Inhibition of FGFR Signaling : A study demonstrated that this compound effectively inhibited FGFR-mediated signaling pathways in vitro, leading to reduced cell proliferation in cancer cell lines .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
- Toxicity Assessments : Toxicological evaluations indicated low cytotoxicity against normal cell lines, supporting its safety profile for further development .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-3-6-7(12-9)5-8(11-6)10(13)15-2/h3-5,11H,1-2H3 |
InChI Key |
SHVFIZNVOPHROP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)C(=O)OC |
Origin of Product |
United States |
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